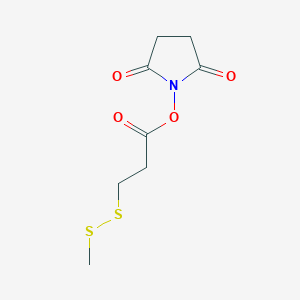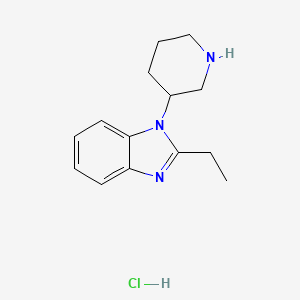
2-ethyl-1-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-1-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride is a compound that belongs to the class of benzodiazoles, which are known for their diverse pharmacological activities. The presence of the piperidine ring in its structure adds to its potential biological activities, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride typically involves the formation of the benzodiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of an appropriate o-phenylenediamine derivative with an aldehyde or ketone under acidic conditions to form the benzodiazole core. The piperidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the benzodiazole ring or the piperidine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-ethyl-1-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethyl-1-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The benzodiazole core may also interact with enzymes or other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride
- 2-ethyl-1-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride
- 1-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride
Uniqueness
2-ethyl-1-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride is unique due to the specific positioning of the piperidine ring and the ethyl group, which can influence its biological activity and chemical reactivity. This unique structure may result in distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H20ClN3 |
|---|---|
Molecular Weight |
265.78 g/mol |
IUPAC Name |
2-ethyl-1-piperidin-3-ylbenzimidazole;hydrochloride |
InChI |
InChI=1S/C14H19N3.ClH/c1-2-14-16-12-7-3-4-8-13(12)17(14)11-6-5-9-15-10-11;/h3-4,7-8,11,15H,2,5-6,9-10H2,1H3;1H |
InChI Key |
WZUWZEAKWHBHRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1C3CCCNC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate](/img/structure/B11719254.png)
![N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide hydrochloride](/img/structure/B11719270.png)
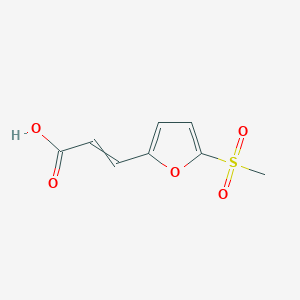
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B11719279.png)
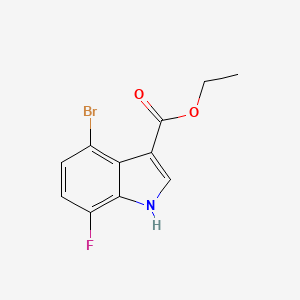



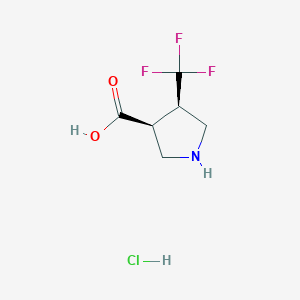

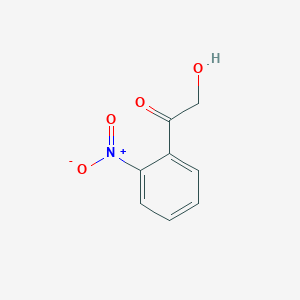
![4-Bromo-2-[1-(hydroxyimino)ethyl]phenol](/img/structure/B11719334.png)
